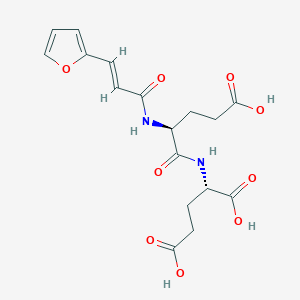![molecular formula C8H6N2O4S B1450753 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester CAS No. 224313-88-6](/img/structure/B1450753.png)
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
説明
“7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester” is a chemical compound with potential interest in the field of pharmaceutical chemistry . It is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic system used as the basis for synthesizing a variety of biologically active substances .
Synthesis Analysis
An effective method was developed for the preparation of this compound, which involved x-ray diffraction analysis of its spatial structure . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .Chemical Reactions Analysis
The synthesis of this compound involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported, including the use of α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .科学的研究の応用
Structural and Supramolecular Studies
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester, alongside its derivatives, has been subject to structural modifications to explore changes in supramolecular aggregation. Through crystallographic evaluations, researchers have elucidated the conformational features of these compounds. The studies have highlighted significant differences in intermolecular interaction patterns by varying substituents, which are crucial for understanding the structural basis of potential biological activities. These compounds exhibit a range of weak interactions, including C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π, which are instrumental in their supramolecular assembly (Nagarajaiah & Begum, 2014).
Synthetic Methodology and Derivative Formation
The compound has been the focus of synthetic methodologies aimed at creating new, potentially biologically active derivatives. Efficient methods for the preparation and structural elucidation via x-ray diffraction analysis have been developed, highlighting its importance as a precursor in synthesizing novel thiazolo[3,2-a]pyrimidine derivatives that are hydrogenated in the thiazole part of the molecule (Ukrainets, Grinevich, & Alekseeva, 2017).
Molecular Structure and Characterization
Research into the molecular structure and characterization of derivatives has provided insights into the chemical properties and potential applications of these compounds. Through single crystal X-ray diffraction and spectroscopic methods, detailed structural analyses have been conducted, revealing the stabilization of crystal structures by various weak interactions. This foundational knowledge supports the exploration of these compounds in diverse scientific applications, from material science to pharmacology (Nagarajaiah & Begum, 2015).
Antimicrobial Activity Studies
A significant area of research involves investigating the antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives. Through the synthesis of novel compounds and subsequent biological evaluation, certain derivatives have shown promising antimicrobial properties. This line of research is critical for the development of new antimicrobial agents to address the increasing resistance to existing antibiotics (Gein et al., 2015).
Pharmacological Potential
The exploration of thiazolo[3,2-a]pyrimidine derivatives extends into pharmacological studies, with specific derivatives demonstrating anti-inflammatory and antinociceptive activities. These studies underline the therapeutic potential of these compounds in developing new treatments for inflammation and pain, presenting a promising avenue for future drug development (Alam et al., 2010).
特性
IUPAC Name |
methyl 7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c1-14-7(13)4-5(11)9-8-10(6(4)12)2-3-15-8/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSKXPJOBSNLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester | |
CAS RN |
224313-88-6 | |
| Record name | methyl 7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















